内消旋-四(N-甲基-3-吡啶基)卟啉四氯化物

描述

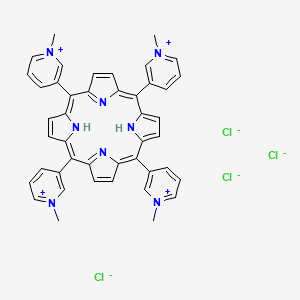

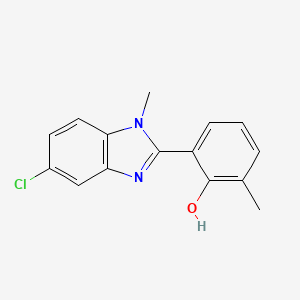

Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is a synthetic porphyrin . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The compound is also known as 3,3’,3’‘,3’‘’- (5,10,15,20-Porphyrintetrayl)tetrakis (1-methylpyridinium) tetrachloride .

Molecular Structure Analysis

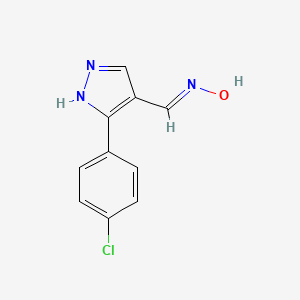

The molecular formula of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is C44H38Cl4N8, and its molecular weight is 820.64 . Porphyrins, including this compound, are a set of tetrapyrrolic macrocycles . This tetra-anionic porphyrin derivative possesses a positively charged pyridyl group .Physical And Chemical Properties Analysis

Porphyrins, including meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride, have multiple roles in living and nonliving systems because of their exceptional tunable chemical and physical properties . They are interesting macrocyclic compounds that could be modified in a number of ways . The structural diversity of porphyrinoids makes them a unique choice for functional devices exhibiting photo- and electrochemical properties .科学研究应用

通过纳米颗粒封装增强抗肿瘤活性

内消旋-四(N-甲基-4-吡啶基)卟啉四甲苯磺酸盐 (TMP) 在光动力疗法 (PDT) 中展现出显著的潜力,用于癌症治疗。当封装在壳聚糖/藻酸盐纳米颗粒中时,其疗效会增强,这些纳米颗粒使用抗体靶向肿瘤细胞。这种方法改善了药物的细胞摄取和光细胞毒性作用,为结直肠肿瘤治疗提供了一种有前景的策略 (Abdelghany 等,2013)。

DNA 结合特性

内消旋-四(4-N-甲基-吡啶基)-卟啉表现出显着的与 DNA 结合的能力。它展示了静电结合和插层结合,影响着 DNA 的结构和功能。这一特性对于理解该化合物与生物分子的相互作用及其在靶向遗传物质中的潜在用途至关重要 (Carvlin 等,1982)。

与蛋白质的相互作用和聚集过程

该化合物与蛋白质相互作用,影响蛋白质聚集。这种相互作用在淀粉样变性病等疾病的背景下至关重要,并且可以通过光照进行调节,从而为潜在的治疗应用提供见解 (Lebedeva 等,2020)。

金属有机材料中的催化活性

在催化领域,内消旋-四(N-甲基-4-吡啶基)卟啉四甲苯磺酸盐模板化合成新的金属有机材料。这些含有金属卟啉的材料充当烯烃氧化的尺寸选择性多相催化剂,突出了该化合物在开发新催化剂中的作用 (Zhang 等,2012)。

金属离子检测的传感特性

该化合物对 Hg2+、Pb2+、Cd2+ 和 Cu2+ 等有毒金属离子的检测表现出独特的传感特性。它在水溶液中与这些离子的相互作用导致电子吸收发生变化,表明其作为环境和健康监测传感器的潜力 (Zamadar 等,2016)。

未来方向

Porphyrin macrocycles and their supramolecular nanoassemblies are being widely explored in energy harvesting, sensor development, catalysis, and medicine because of a good tunability of their light-induced charge separation and electron/energy transfer properties . The sensor properties of the H4TPPS2−4 TPPS42–Sn (IV)TPyP4+ nanotubes in the presence of iodine vapor and salicylate anions down to millimolar range were examined in a chemiresistor sensing mode . This demonstrates their great potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures .

作用机制

Target of Action

It is known that porphyrins and their derivatives often interact with various biological targets, including proteins, nucleic acids, and cell membranes .

Mode of Action

Porphyrins are known to interact with their targets through various mechanisms, such as fluorescence resonance energy transfer (fret) and photoinduced electron transfer (pet) . These interactions can lead to changes in the energy levels of the porphyrin molecule, which can be detected optically .

Biochemical Pathways

Porphyrins are known to be involved in a variety of biological processes, including oxygen transport, electron transfer, and catalysis . The interaction of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride with these processes could potentially affect various downstream effects.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

It is known that porphyrins and their derivatives can have various effects at the molecular and cellular level, including inducing fluorescence, generating reactive oxygen species, and interacting with various biological targets .

Action Environment

The action of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride can be influenced by various environmental factors. For instance, the photophysical properties of porphyrins can be affected by the presence of oxygen, light, and the pH of the environment . These factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQRJEQOYUDRPQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl4N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)

![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)

![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)